molecular formula C16H19NO3 B290817 N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide

N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide

Cat. No. B290817
M. Wt: 273.33 g/mol
InChI Key: FQVINIYRPCONMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide, also known as HBN-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that is commonly found in coal tar and petroleum. HBN-1 is synthesized through a multi-step process that involves the reaction of naphthalene with various reagents. In

Mechanism of Action

The mechanism of action of N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting HDAC, N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-oxidant effects. It can also improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide in lab experiments is its high potency and specificity. This compound has a very low toxicity profile and can be used in a wide range of cell lines and animal models. However, one of the limitations of using N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide is its relatively high cost, which can be a barrier to its widespread use in research.

Future Directions

There are many potential future directions for research on N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide. One area of interest is in the development of new cancer treatments that target HDAC and other enzymes involved in cancer growth and proliferation. Another area of research is in the development of new drugs for the treatment of diabetes and other metabolic disorders. Additionally, N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of this compound and its many applications in scientific research.

Synthesis Methods

The synthesis of N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide involves several steps, including the reaction of naphthalene with 2-bromobutyric acid, followed by the reaction of the resulting product with hydroxylamine hydrochloride. The final step involves the reaction of the intermediate product with acetic anhydride to yield N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide. This synthesis method has been optimized and improved over the years, resulting in a highly efficient and scalable process for producing N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide in large quantities.

Scientific Research Applications

N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C16H19NO3/c1-2-14(10-18)17-16(19)11-20-15-8-7-12-5-3-4-6-13(12)9-15/h3-9,14,18H,2,10-11H2,1H3,(H,17,19)

InChI Key

FQVINIYRPCONMJ-UHFFFAOYSA-N

SMILES

CCC(CO)NC(=O)COC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCC(CO)NC(=O)COC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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